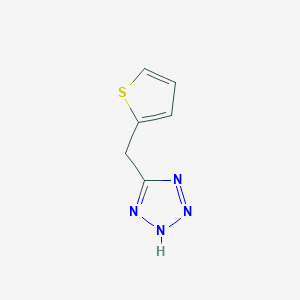

5-Thiophen-2-ylmethyl-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(thiophen-2-ylmethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-2-5(11-3-1)4-6-7-9-10-8-6/h1-3H,4H2,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXMQOUSDALQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of Thiophene Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. nih.govsciensage.info Its discovery as a contaminant in benzene (B151609) by Viktor Meyer in 1882 opened the door to a vast field of research. nih.govwikipedia.org Thiophene derivatives are crucial intermediates in various scientific and industrial fields and are integral to numerous pharmaceuticals. encyclopedia.pub

Structural Attributes and Reactivity of Thiophene Derivatives

Thiophene is a planar, aromatic molecule. wikipedia.org The sulfur atom's lone pair electrons participate in the π-electron system, conferring aromaticity upon the ring. nih.govwikipedia.org This aromatic character means thiophene does not behave like a typical sulfide; for instance, the sulfur atom is resistant to alkylation and oxidation. wikipedia.org

From a synthetic standpoint, the thiophene ring readily undergoes electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov Its reactivity in these substitutions is generally higher than that of benzene. nih.gov The substitution of a ring carbon with a sulfur atom leads to significant changes in the molecule's electronic distribution and geometry, which enhances its reactivity and biological potential. mdpi.com This versatile reactivity makes the thiophene ring a valuable and adaptable component for medicinal chemists to use in constructing complex molecules. nih.gov

Pharmacological Relevance of Thiophene-Containing Compounds

The incorporation of a thiophene nucleus into a molecular structure is associated with a remarkably broad spectrum of biological activities. Thiophene-containing compounds have demonstrated anti-inflammatory, anticancer, antimicrobial, antipsychotic, antioxidant, and anticonvulsant properties, among others. nih.govbohrium.comijpsjournal.com The success of this scaffold is evidenced by the number of approved drugs that contain it. An analysis of US FDA-approved drugs reveals that at least 26 contain a thiophene ring. nih.gov These drugs span various therapeutic categories, including antiplatelet agents, anti-inflammatory drugs, and antipsychotics. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Table 2: Examples of Marketed Drugs Containing a Thiophene Scaffold

| Drug Name | Therapeutic Use | Reference(s) |

|---|---|---|

| Clopidogrel, Ticlopidine | Antiplatelet | nih.gov |

| Olanzapine | Antipsychotic | nih.gov |

| Sertaconazole, Tioconazole | Antifungal | nih.govnih.gov |

| Suprofen, Tiaprofenic acid | Anti-inflammatory | nih.gov |

| Dorzolamide | Anti-glaucoma | bohrium.com |

| Raltitrexed | Anticancer | nih.gov |

Rationale for the Investigation of 5 Thiophen 2 Ylmethyl 2h Tetrazole

Synergy between Tetrazole and Thiophene Architectures in Drug Design

The rationale for combining tetrazole and thiophene moieties into a single molecular entity is rooted in the distinct and complementary physicochemical and biological properties of each heterocycle. This strategic hybridization aims to leverage the strengths of both architectures to create superior drug candidates.

The tetrazole ring , a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group. thieme.derug.nlresearchgate.net This substitution is a cornerstone of modern drug design, as it can significantly enhance a molecule's metabolic stability and improve its absorption, distribution, metabolism, and excretion (ADME) properties. scispace.com Tetrazoles generally exhibit greater lipophilicity compared to their carboxylic acid counterparts, which can facilitate passage through biological membranes. healthinformaticsjournal.com Despite this, they retain a similar acidic character (pKa values typically between 4.5 and 4.9), allowing them to engage in similar ionic interactions with biological targets as carboxylic acids. rug.nl The high nitrogen content and aromatic nature of the tetrazole ring also provide multiple points for hydrogen bonding and other non-covalent interactions, making it a versatile pharmacophore for engaging with a wide array of biological targets. mdpi.comnih.gov Consequently, tetrazole derivatives have found applications across numerous therapeutic areas, including cardiovascular, antimicrobial, and anti-inflammatory treatments. rug.nlmdpi.comresearchgate.net

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is another privileged scaffold in medicinal chemistry. researchgate.net It is often employed as a bioisosteric replacement for a phenyl ring, which can favorably alter a compound's metabolic profile and binding affinity. researchgate.net The sulfur atom in the thiophene ring is capable of forming hydrogen bonds, which can enhance drug-receptor interactions. researchgate.net Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. researchgate.net The successful incorporation of thiophene into numerous FDA-approved drugs underscores its importance and versatility in drug development. researchgate.net

The combination of these two rings into a thiophene-tetrazole hybrid is a rational approach to developing new lead compounds. nih.gov This molecular hybridization has the potential to yield compounds with enhanced bioavailability and lower susceptibility to metabolic degradation. nih.gov The dual heterocyclic nature may also enhance interactions with biological targets, such as bacterial enzymes or proteins, leading to potent antimicrobial or other desired activities. nih.gov

| Feature | Tetrazole Moiety | Thiophene Moiety |

|---|---|---|

| Primary Role | Bioisostere of carboxylic acid and cis-amide groups. thieme.deresearchgate.netresearchgate.net | Bioisostere of phenyl rings; privileged pharmacophore. researchgate.netresearchgate.net |

| Key Physicochemical Properties | Acidic (pKa ≈ 4.5-4.9), metabolically stable, enhances lipophilicity. rug.nlhealthinformaticsjournal.com | Aromatic, sulfur atom can participate in hydrogen bonding. researchgate.net |

| Common Biological Activities | Antihypertensive, antimicrobial, antiviral, anti-inflammatory. rug.nlresearchgate.net | Antimicrobial, anti-inflammatory, anticancer, antidiabetic. researchgate.net |

| Advantage in Hybridization | Improves pharmacokinetic profile (ADME properties). scispace.com | Provides diverse biological activity and receptor interaction points. researchgate.net |

Hypothesis-Driven Research Objectives for the Compound

While specific research on this compound is not extensively detailed in publicly available literature, the research objectives for this and structurally similar compounds can be inferred from the known biological activities of its constituent parts and related hybrid molecules. The design of such a molecule is typically not arbitrary but is driven by specific hypotheses aimed at addressing unmet medical needs.

The primary hypothesis for investigating a compound like this compound would likely center on the discovery of novel antimicrobial agents . Bacterial resistance to existing antibiotics is a critical global health issue, necessitating the search for new chemical entities with unique mechanisms of action. researchgate.net Given that both thiophene and tetrazole derivatives have independently demonstrated significant antibacterial properties, a key objective would be to test the hypothesis that their combination results in synergistic or enhanced antimicrobial activity. nih.govisfcppharmaspire.com Research would aim to evaluate the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. researchgate.netisfcppharmaspire.com For instance, the related compound 5-(thiophen-2-yl)-1H-tetrazole has shown a broad spectrum of bactericidal activity. researchgate.netresearchgate.net

A second major hypothesis would likely focus on its potential as an anti-inflammatory agent . Both thiophene and tetrazole scaffolds are present in known anti-inflammatory drugs. researchgate.net Therefore, a research objective would be to investigate if this compound can effectively modulate key inflammatory pathways. This would involve testing its ability to inhibit enzymes like cyclooxygenases (COX) or to suppress the production of inflammatory mediators in cellular assays. mdpi.com

| Compound Name/Class | Documented Biological Activity | Supporting Research Goal |

|---|---|---|

| 5-(thiophen-2-yl)-1H-tetrazole | Broad-spectrum antibacterial activity. researchgate.netresearchgate.net | Development of new antibiotics. |

| Thiophene-tetrazole hybrids | Antibacterial and antifungal properties. nih.gov | Discovery of broad-spectrum antimicrobial agents. |

| 5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | Anti-inflammatory and antibacterial activities. mdpi.com | Creation of dual-action therapeutic agents. |

| 2,5-disubstituted tetrazoles | Used as pharmacophores for various N-heterocycles. researchgate.net | Exploring diverse therapeutic applications (e.g., anticancer, antiviral). researchgate.net |

Exploration of Cycloaddition Reactions for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound. Cycloaddition reactions, particularly those of the [3+2] type, represent the most prevalent and efficient pathways to this nitrogen-rich heterocycle.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most fundamental and widely utilized method for constructing the 5-substituted tetrazole core. mdpi.combohrium.comnih.gov This reaction, often referred to as the Huisgen cycloaddition, involves the combination of an organic nitrile with an azide, typically sodium azide (NaN₃), to form the tetrazole ring. acs.orgresearchgate.net The key precursor for the synthesis of this compound via this method is 2-(thiophen-2-yl)acetonitrile.

The mechanism of this reaction is a subject of ongoing study, with evidence suggesting different pathways, including a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.orgnih.gov The activation barrier for this reaction can be high, often necessitating elevated temperatures and the use of catalysts to achieve reasonable yields and reaction times. acs.orgnih.gov

A variety of catalytic systems have been developed to promote this transformation. Lewis acids are particularly effective as they coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the azide attack. organic-chemistry.org Commonly used catalysts include zinc salts (e.g., ZnCl₂, ZnBr₂), which are effective in aqueous solutions, offering a more environmentally benign alternative to traditional organic solvents. mdpi.comorganic-chemistry.org Other metal-based catalysts, including copper, cobalt, and palladium compounds, have also been successfully employed. nih.govnih.govacs.orgjchr.org For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of various nitriles with sodium azide under homogeneous conditions. nih.govacs.org

Heterogeneous catalysts, such as silica (B1680970) sulfuric acid and various metal oxide nanoparticles (e.g., CuO, ZnO, Fe₃O₄), offer advantages in terms of ease of separation, recovery, and reusability, aligning with the principles of green chemistry. rsc.orgnih.govamerigoscientific.comthieme-connect.com

| Catalyst System | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|

| Zinc Salts (e.g., Zn(II)) | Water, Isopropanol | Environmentally friendly, broad substrate scope. | mdpi.comorganic-chemistry.org |

| Cobalt(II) Complex | DMSO, DMF | High activity under mild conditions, near-quantitative yields. | nih.govacs.org |

| Copper(II) Salts | DMSO | High yields, aligns with green chemistry principles. | jchr.org |

| Silica Sulfuric Acid (SSA) | DMF | Heterogeneous, reusable, cost-effective, high yields. | nih.gov |

| CuO Nanoparticles | DMF (Microwave) | Rapid synthesis, high yields, recyclable catalyst. | researchgate.net |

| Palladium Complexes | - | Effective in three-component coupling reactions. | nih.govelsevierpure.com |

Alternative Tetrazole Ring Synthesis Protocols

While the nitrile-azide cycloaddition is dominant, several alternative protocols for forming the tetrazole ring have been developed, providing access to diverse analogues. One notable method involves the use of organic oximes as starting materials. Aldoximes can react with reagents like diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org

Multicomponent reactions (MCRs) offer another efficient strategy. The Ugi-azide reaction, a four-component reaction, can be employed to construct highly substituted tetrazole derivatives in a single step. nih.govwisdomlib.org This approach involves the reaction of an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.gov Another alternative involves the direct conversion of amides into tetrazoles using phosphorazidate reagents that serve as both an amide activator and an azide source. organic-chemistry.org These methods expand the synthetic toolbox, allowing for the creation of a wider variety of tetrazole-containing compounds.

Strategies for Incorporating the 2-Thiophenemethyl Moiety

The synthesis of the target molecule requires the specific attachment of the 2-thiophenemethyl group at the C5 position of the tetrazole ring. This can be achieved by starting with a precursor that already contains this moiety or by attaching it to a pre-formed tetrazole ring.

Precursor Synthesis and Functionalization

The most direct approach to synthesizing this compound involves the use of 2-(thiophen-2-yl)acetonitrile as the nitrile component in the [3+2] cycloaddition reaction. The synthesis of this crucial precursor is well-established. A common route begins with thiophene, which undergoes chloromethylation using reagents like paraformaldehyde and hydrochloric acid to produce 2-chloromethylthiophene. google.comgoogle.com This intermediate is then subjected to a cyanogenation reaction, typically with sodium cyanide in a mixed solvent system like water/acetone, to yield the desired 2-(thiophen-2-yl)acetonitrile. google.comgoogle.com

Alternatively, functionalization can start from other thiophene derivatives. For example, 2-(thiophen-2-yl)acetic acid can be synthesized and subsequently converted to the corresponding nitrile. google.comacs.org This acid itself can be activated, for instance by conversion to its acyl chloride, and used in other synthetic pathways to build analogues. acs.org The synthesis of various (thiophen-2-ylmethyl)amine derivatives also highlights the accessibility of functionalized thiophenemethyl precursors for building diverse molecular structures. researchgate.netsmolecule.commdpi.com

Coupling Reactions for Side-Chain Attachment

An alternative strategy for creating analogues involves forming the tetrazole ring first, followed by the attachment of the side-chain. This is particularly useful for generating a library of compounds from a common tetrazole intermediate. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. ontosight.ai

For instance, a pre-formed 5-halotetrazole or a tetrazole with a suitable leaving group could be coupled with a thiophenemethyl-containing organometallic reagent. While not specifically detailed for the exact target molecule, methods like the Stille coupling (using organotin reagents) and Hiyama cross-coupling (using organosilicon reagents) are established for creating C-C bonds with tetrazole rings and could be applied to synthesize analogues. mdpi.comresearchgate.net Palladium catalysts are frequently used to facilitate these transformations, enabling the regioselective formation of 2,5-disubstituted tetrazoles. mdpi.comresearchgate.net This approach offers high modularity, allowing different side-chains to be introduced late in the synthetic sequence.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Maximizing the yield and efficiency of the synthesis of this compound is critical for practical applications. This involves the careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

The choice of solvent significantly impacts the reaction outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used and often give high yields, as they can effectively dissolve sodium azide and facilitate the cycloaddition. acs.orgnih.govresearchgate.net Studies have shown that for certain catalytic systems, DMSO can provide nearly quantitative yields. acs.org

Temperature is another crucial factor. While many reactions require heating to 100-140°C, the development of more active catalysts has allowed for reactions at lower temperatures, which can prevent the thermal decomposition of the product. acs.orgresearchgate.net Optimization tables from various studies show a clear correlation between temperature, reaction time, and yield, with the optimal conditions being highly dependent on the specific substrates and catalyst used. acs.orgresearchgate.netnih.gov

Yield enhancement is also achieved through innovative techniques. The use of microwave irradiation has been shown to dramatically reduce reaction times from many hours to mere minutes, while often improving yields. organic-chemistry.orgthieme-connect.comresearchgate.net This is attributed to efficient and rapid heating. Furthermore, the development of highly active and recyclable nanocatalysts represents a significant advancement. These catalysts, often based on magnetic nanoparticles, provide high surface area and can be easily removed from the reaction mixture using an external magnet, simplifying purification and reducing waste. rsc.orgamerigoscientific.com

| Parameter | Condition/Technique | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMSO, DMF | High yields, good solubility for reagents. | acs.orgnih.govresearchgate.net |

| Water (with catalyst) | Greener alternative, effective with specific catalysts (e.g., Zn(II)). | mdpi.com | |

| Temperature | Conventional Heating (110-140°C) | Often required for uncatalyzed or less active systems. | researchgate.net |

| Lower Temperatures (e.g., 60°C) | Possible with highly active catalysts, improves product stability. | nih.gov | |

| Enhancement Technique | Microwave Irradiation | Drastically reduces reaction time (hours to minutes), often improves yield. | organic-chemistry.orgthieme-connect.comresearchgate.net |

| Nanocatalysts (e.g., magnetic) | High efficiency, easy catalyst separation and recyclability. | rsc.orgamerigoscientific.com |

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent and the optimization of the temperature profile are critical for maximizing the yield and purity of this compound and its analogues. The most common synthetic route involves the reaction of a nitrile with an azide, where the solvent plays a crucial role in solvating the reagents and facilitating the reaction.

High-boiling point polar aprotic solvents are frequently employed in tetrazole synthesis. Dimethyl sulfoxide (DMSO) is a common choice, often used in conjunction with high temperatures to drive the reaction to completion. For instance, the synthesis of the related compound 5-(thiophen-2-yl)-2H-tetrazole from thiophene-2-carbonitrile and sodium azide using a copper catalyst is typically performed in DMSO at temperatures around 140°C for 6 to 8 hours, achieving high yields of 92–95%. Such elevated temperatures are necessary to overcome the activation energy barrier of the cycloaddition reaction.

However, the use of high-boiling point solvents like DMSO can complicate product isolation and purification. This has led to the exploration of alternative heating methods and solvent systems. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times. Under microwave irradiation (e.g., 300 W, 150°C), the reaction time for similar tetrazole syntheses can be cut to as little as 30 minutes, with yields remaining high at around 89%. This method allows for precise temperature control and rapid, uniform heating.

Solvent-free conditions represent another approach to simplify purification and reduce environmental impact. Heating the neat reactants at high temperatures (e.g., 160°C) can yield the desired product, though it may require longer reaction times and result in lower yields (e.g., 40% after 24 hours) compared to solvent-based methods. The choice between these conditions often involves a trade-off between reaction efficiency, energy consumption, and downstream processing efforts.

Table 1: Effect of Solvent and Temperature on Tetrazole Synthesis

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | DMSO | 140 | 6–8 hours | 92–95 | |

| Microwave Irradiation | - | 150 | 30 minutes | 89 | |

| Solvent-Free | None | 160 | 24 hours | 40 |

Catalytic Approaches and Reagent Selection

The cornerstone of modern synthesis for 5-substituted tetrazoles is the metal-catalyzed [3+2] cycloaddition between an organonitrile and an azide source, typically sodium azide. nih.gov The selection of the catalyst and reagents is paramount for achieving high yields and regioselectivity, particularly for the formation of the desired 2H-tetrazole isomer.

For the synthesis of a molecule like this compound, the logical starting nitrile would be 2-(thiophen-2-yl)acetonitrile. The key reagents include:

Nitrile Source: 2-(thiophen-2-yl)acetonitrile

Azide Source: Sodium azide (NaN₃) is the most common, though other sources like trimethylsilyl azide (TMSN₃) can be used in specific multi-component reactions. rug.nl

Copper Catalysis: Copper salts are among the most widely reported catalysts for this transformation. Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is effective in promoting the cycloaddition. The mechanism is believed to involve the coordination of the Cu²⁺ ion to the nitrile group, which polarizes the C≡N bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. Other copper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, have also been shown to be highly effective, even allowing the reaction to proceed at room temperature.

Cobalt Catalysis: More recently, cobalt(II) complexes have been introduced as efficient homogeneous catalysts for the synthesis of 5-substituted 1H-tetrazoles. nih.gov A complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has demonstrated high catalytic activity. Mechanistic studies indicate that the reaction proceeds through an intermediate cobalt(II) diazido complex, which has been isolated and characterized. nih.gov This demonstrates the potential for other transition metals to be employed in these cycloadditions.

Metal-Free Approaches: While metal catalysis is dominant, metal-free methods are also being developed. These often require alternative activation methods, such as using iodine in ammonia (B1221849) water under microwave irradiation to generate the nitrile in situ from an aldehyde, which then undergoes cycloaddition. organic-chemistry.org For the N-alkylation or N-arylation of a pre-formed 5-substituted-1H-tetrazole ring, metal-free strategies using diaryliodonium salts have proven successful for regioselective N2-arylation. organic-chemistry.orgtezu.ernet.in

Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst | Reagents | Solvent | Key Advantages | Reference |

| CuSO₄·5H₂O | Organonitrile, NaN₃ | DMSO | High yield, well-established | mdpi.com |

| Cobalt(II) Complex | Organonitrile, NaN₃ | Methanol (B129727) | First example of homogeneous cobalt catalysis | nih.gov |

| [Cu(OH)(TMEDA)]₂Cl₂ | 5-substituted tetrazole, Arylboronic acid | - | High regioselectivity, room temperature reaction | |

| Iodine/Ammonia Water | Aldehyde, NaN₃ | Water | In-situ nitrile formation, microwave-assisted | organic-chemistry.org |

Purification and Isolation Methodologies for High Purity Product

Obtaining high-purity this compound is essential for its use in further applications. The purification strategy is largely dictated by the synthetic route employed, particularly the choice of solvent and catalyst.

Column Chromatography: This is the most common and versatile method for purifying tetrazole derivatives. tezu.ernet.in A silica gel stationary phase is typically used with a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials, byproducts, and catalyst residues. For example, 2-phenyl-5-(thiophen-2-yl)-2H-tetrazole has been purified using column chromatography with 5% ethyl acetate in hexane. tezu.ernet.in

Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) can be an effective final purification step to obtain crystalline material of high purity. mdpi.com

Solid Phase Extraction (SPE): For rapid purification, SPE tubes can be utilized. This technique is similar to column chromatography but is often faster and uses pre-packed cartridges. It is particularly useful for removing salts and highly polar impurities from the reaction mixture. google.com

Influence of Reaction Conditions on Purification: The choice of reaction solvent significantly impacts the ease of purification. The use of high-boiling point solvents like DMSO can make product isolation challenging due to the difficulty of removing the solvent completely under vacuum. Therefore, synthetic routes that utilize lower-boiling point solvents (like methanol or dioxane) or are performed under solvent-free conditions are often preferred to simplify the workup and purification process. nih.govmdpi.com Following the reaction, a standard aqueous workup is often performed to remove water-soluble reagents like excess sodium azide and inorganic salts before proceeding to chromatographic purification. google.com

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and sustainable routes to tetrazole compounds. colab.ws This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and employing renewable resources or recyclable catalysts.

Microwave-Assisted Synthesis: As previously mentioned, the use of microwave irradiation is a key green chemistry technique. It dramatically reduces reaction times from many hours to minutes, which translates to significant energy savings. organic-chemistry.org This rapid, controlled heating can also lead to cleaner reactions with fewer byproducts, simplifying purification. mdpi.com

Solvent-Free Reactions: Eliminating the solvent altogether is a primary goal of green synthesis. Solvent-free, or neat, reactions reduce the environmental impact associated with solvent production, use, and disposal. For tetrazole synthesis, solvent-free conditions have been demonstrated, although they may require higher temperatures and can sometimes result in lower yields compared to conventional methods.

Heterogeneous and Recyclable Catalysts: The development of solid-supported, heterogeneous catalysts is a significant step towards greener processes. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles, reducing waste and cost. An example is the use of magnetic iron oxide-based nanocatalysts (e.g., Fe₃O₄/HT-GLYMO-TA), which combine the benefits of easy separation with high catalytic activity.

Alternative Energy Sources and Reagents: Electrochemical methods are emerging as a powerful green approach in organic synthesis, using electrons as "traceless" reagents to avoid the need for chemical oxidants or reductants. dntb.gov.ua While specific applications to this compound are not yet widely reported, the general methodology holds promise for future green syntheses of heterocyclic compounds. The use of less hazardous reagents, such as replacing potentially explosive hydrazoic acid (which can be formed in situ from sodium azide under acidic conditions) with safer alternatives, is also a key consideration.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound." It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. In the ¹H NMR spectrum, the protons on the thiophene ring of a related compound, 5-(thiophen-2-yl)-2H-tetrazole, typically appear in the chemical shift range of δ 6.8–7.5 ppm. For "this compound," the methylene bridge protons would introduce a characteristic singlet, while the thiophene protons would exhibit signals corresponding to their specific positions on the ring.

The ¹³C NMR spectrum provides information on the carbon framework. For analogous structures, the tetrazole ring carbon (C-5) is typically observed at a chemical shift between δ 150–160 ppm, while the thiophene carbons resonate in the δ 120–140 ppm region.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments and for determining the connectivity between atoms. ipb.ptimist.ma Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which helps in piecing together the molecular structure. ipb.ptuni-muenchen.de For instance, an HMBC correlation between the methylene protons and the C-5 of the tetrazole ring, as well as with carbons of the thiophene ring, would definitively establish the "thiophen-2-ylmethyl" substitution pattern. uni-muenchen.de

Table 1: Representative NMR Data for Thiophene-Tetrazole Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H | 6.8–7.5 | Thiophene ring protons |

| ¹H | ~4.3 | Methylene bridge protons (CH₂) (estimated) |

| ¹³C | 150–160 | Tetrazole ring carbon (C-5) |

| ¹³C | 120–140 | Thiophene ring carbons |

Note: The exact chemical shifts for "this compound" may vary depending on the solvent and other experimental conditions. The data for the methylene group is an estimation based on similar structures.

Tetrazoles can exist as two tautomeric forms, the 1H- and 2H-isomers. imist.ma The position of the substituent on the tetrazole nitrogen atom significantly influences which tautomer is more stable. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the equilibrium between these tautomers in solution. csic.es The rate of interconversion between the tautomers can be influenced by factors such as solvent polarity and temperature. researchgate.net

By monitoring changes in the NMR spectra as a function of temperature, researchers can determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric exchange. csic.es In some cases, if the interconversion is slow on the NMR timescale, separate signals for both tautomers may be observed. rsc.org Conversely, if the exchange is fast, averaged signals will be present. The study of N-(α-aminoalkyl)tetrazoles has shown that the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of "this compound." This technique provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. growingscience.com

For "this compound" (C₆H₆N₄S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like tetrazoles. acs.orgresearchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts, which can be analyzed by the mass spectrometer. rsc.orgnih.gov ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and reaction products. growingscience.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for less soluble or higher molecular weight compounds. d-nb.info In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. researchgate.net Both ESI and MALDI are valuable for obtaining the molecular ion peak and for studying the fragmentation patterns of the compound, which can provide further structural information.

Table 2: High-Resolution Mass Spectrometry Data for "this compound"

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆N₄S |

| Calculated Exact Mass | 166.0313 |

| Expected Ion in ESI-MS(+) | [M+H]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

In the IR spectrum of a thiophene-tetrazole compound, characteristic absorption bands would be expected. The thiophene ring typically shows C–S stretching vibrations in the 600–700 cm⁻¹ region. The C=N stretching vibrations of the tetrazole ring are expected to appear near 1600 cm⁻¹. Additionally, C-H stretching and bending vibrations of both the thiophene ring and the methylene group would be present.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, such as C-C, C=C, and C≡C bonds. ksu.edu.sa This makes it a useful complementary technique to IR spectroscopy, which is more sensitive to polar bonds. ksu.edu.sa Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to aid in the assignment of vibrational modes. researchgate.netcardiff.ac.uk

Table 3: Key Vibrational Frequencies for Thiophene-Tetrazole Structures

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Thiophene C–S stretch | 600–700 | IR |

| Tetrazole C=N stretch | ~1600 | IR |

| Aromatic C-H stretch | 3000–3100 | IR, Raman |

| Aliphatic C-H stretch | 2850–3000 | IR, Raman |

Chromatographic Methods for Purity Assessment, Quantitative Analysis, and Isomer Separation

Chromatographic techniques are vital for separating "this compound" from reaction byproducts and starting materials, assessing its purity, and in some cases, separating its isomers. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination and quantitative analysis. researchgate.netresearchgate.net A reversed-phase HPLC column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can effectively separate the target compound from impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector. nih.gov

The synthesis of N-substituted tetrazoles can often lead to a mixture of 1- and 2-substituted isomers. cdnsciencepub.com Chromatographic methods, including column chromatography on silica gel or alumina, are frequently employed for the separation of these constitutional isomers. cdnsciencepub.com Specialized HPLC columns, such as those designed for hydrophilic interaction liquid chromatography (HILIC), have also shown excellent selectivity for separating isomers of tetrazole-containing compounds. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. healthinformaticsjournal.com By comparing the retention factor (Rf) of the product to that of the starting materials, one can get a qualitative assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the assay of tetrazole derivatives. For compounds structurally related to this compound, reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) methods have been developed and validated according to ICH guidelines. ijrpc.com These methods typically employ a C18 column and a gradient elution system with a mobile phase consisting of an aqueous component (like 0.05% orthophosphoric acid) and an organic solvent such as acetonitrile. ijrpc.com

The detection is commonly performed using a UV detector, with the wavelength set to capture the chromophoric thiophene and tetrazole moieties; a wavelength of 220 nm has been used for related biphenyl-tetrazole intermediates. ijrpc.com Method validation ensures specificity, with adequate separation of the main compound from any process-related impurities or degradation products. ijrpc.com The precision of such methods is demonstrated by low relative standard deviation (%RSD) values for repeatability and intermediate precision. ijrpc.com Furthermore, the limits of detection (LOD) and quantification (LOQ) are established to ensure the method's sensitivity for trace impurity analysis. ijrpc.com

Table 1: Example HPLC Conditions for Analysis of a Tetrazole Intermediate This table is illustrative of typical conditions used for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| System | Agilent UHPLC | ijrpc.com |

| Column | Zorbax Eclipse Plus C18 (100×4.6 mm; 3.5 µm) | ijrpc.com |

| Mobile Phase A | 0.05% v/v Ortho Phosphoric Acid in Water | ijrpc.com |

| Mobile Phase B | Acetonitrile | ijrpc.com |

| Elution | Gradient | ijrpc.comgoogle.com |

| Flow Rate | 1.0 mL/min | ijrpc.com |

| Detection | UV at 220 nm | ijrpc.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of volatile and semi-volatile compounds, including derivatives of this compound. In the analysis of complex mixtures, GC-MS can detect and identify related structures. For instance, a GC-MS analysis identified a compound with a similar core structure, ethanol,1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino], as a bioactive component. researchgate.net

The methodology involves separating compounds in a gas chromatograph, which are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, which is compared against spectral libraries, such as the National Institute of Standard and Technology (NIST) database, for identification. phytopharmajournal.com This technique has been successfully used to identify various tetrazole derivatives in different matrices. researchgate.netphytopharmajournal.com

Table 2: Example of a Tetrazole Derivative Identified by GC-MS This table shows a closely related compound identified in a research study.

| Compound Identified | Analytical Method | Source Context | Reference |

|---|

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

Beyond the individual molecular structure, SC-XRD elucidates the crystal packing and the nature of intermolecular interactions. In crystals of related heterocyclic compounds containing a thiophen-2-ylmethyl group, the structure is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions like C-H···π forces. researchgate.netfigshare.com The analysis of energetic compounds with a (tetrazol-2-yl)methyl structure has also provided deep insight into their intramolecular and intermolecular interactions. mdpi.com These non-covalent interactions are crucial in governing the compound's physical properties, including melting point and solubility. The data obtained from SC-XRD, such as unit cell dimensions and space group, are fundamental for understanding the material's solid-state characteristics. uhu-ciqso.es

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound This table presents example data for a triazole compound with a similar substituent to illustrate the type of information obtained from SC-XRD.

| Parameter | 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| Key Interactions | Intermolecular Hydrogen Bonds, CH···π interactions | researchgate.net |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability Studies

The thermal stability of this compound is a critical parameter, particularly for its storage and handling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for these investigations.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can precisely determine the melting point of a compound. For example, energetic compounds containing a (5-nitro-2H-tetrazol-2-yl)methyl group exhibit sharp melting endotherms, with melting points observed at 71.7 °C and 82.6 °C for different derivatives. mdpi.com Following the melting, an exothermic peak often appears at a higher temperature, indicating thermal decomposition. mdpi.com For some 2,5-disubstituted tetrazoles, thermal degradation can occur at temperatures as low as 142.5 °C. mdpi.com

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a controlled rate. This technique identifies the temperature at which the compound begins to decompose, characterized by a loss of mass. Many tetrazole derivatives are known to be thermally stable, with decomposition temperatures often exceeding 200 °C. rsc.org For instance, N-CH2-C bridged energetic compounds based on 5-nitrotetrazole are thermally stable with decomposition points above 240 °C. mdpi.com The thermal decomposition of many tetrazoles is initiated by the elimination of a molecule of nitrogen (N2) following the opening of the tetrazole ring. mdpi.comnih.govresearchgate.net

Table 4: Thermal Properties of Related Tetrazole Derivatives This table summarizes thermal data for various tetrazole compounds to provide context for the expected stability.

| Compound Class/Derivative | Melting Point (Tₘ) | Decomposition Temp. (Tₑ) | Technique | Reference |

|---|---|---|---|---|

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM) | 82.6 °C | >240 °C | DSC-TG | mdpi.com |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) | 71.7 °C | >240 °C | DSC-TG | mdpi.com |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | 122-129 °C | 142.5 °C (Exo Peak) | DSC | mdpi.com |

Computational Chemistry and Theoretical Investigations of 5 Thiophen 2 Ylmethyl 2h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Thiophen-2-ylmethyl-2H-tetrazole. These methods allow for a detailed exploration of the molecule's electronic landscape and reactivity patterns.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests that the molecule is more reactive. nih.govarabjchem.org

For thiophene-tetrazole derivatives, DFT calculations predict the localization of these orbitals. Typically, the HOMO is found to be localized on the electron-rich thiophene (B33073) ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO often resides on the electron-deficient tetrazole ring, suggesting it as the probable site for nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Thiophene-Triazole Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: This data is for a related compound, 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one, and is provided for illustrative purposes. The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netdergipark.org.tr Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, which can then be compared with experimental data to validate the computational model. For similar thiophene-tetrazole structures, predicted UV-Vis absorption maxima often fall in the range of 270–290 nm in solvents like acetonitrile (B52724). The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.comresearchgate.net It helps to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. rsc.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.com

Conformational Analysis and Tautomerism Dynamics

For molecules with rotatable bonds, conformational analysis is essential to identify the most stable spatial arrangements. In the case of this compound, rotation around the single bond connecting the thiophene and tetrazole rings can lead to different conformers. dergipark.org.tr Computational methods can map the potential energy surface to determine the relative energies of these conformers. researchgate.net

Furthermore, tetrazoles are known to exhibit tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring. researchgate.net The 1H- and 2H-tautomers are the most common. researchgate.netnih.gov The relative stability of these tautomers is influenced by the molecular environment. researchgate.net In the gas phase or nonpolar solvents, the 2H-tautomer is generally more stable, while the 1H-tautomer often predominates in polar solvents and in the crystalline state. researchgate.net Quantum chemical calculations are crucial for determining the energy differences between these tautomers and the energy barriers for their interconversion, providing a dynamic picture of the molecule's structure. nih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. imust.edu.cnpeerj.com This is a cornerstone of modern drug discovery. Studies have shown that tetrazole derivatives can exhibit a range of biological activities, and molecular docking can help to elucidate the molecular basis for these activities. nih.govsemanticscholar.org

The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding affinity. peerj.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov For example, a study on a related tetrazole compound, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, used molecular docking to investigate its potential as an antituberculosis agent. semanticscholar.orgresearchgate.net Such studies can guide the design of more potent and selective drug candidates.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as this compound, with a specific biological receptor. The insights gained from these simulations can guide the design of more potent and selective therapeutic agents.

Derivatives of thiophene-tetrazole have been the subject of molecular docking studies to elucidate their interactions with various biological targets. For instance, computational analyses have been performed on related compounds to predict their binding affinities and understand the intermolecular forces driving the ligand-receptor recognition process. rsc.org These studies often involve docking the compound into the active site of a protein to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex.

A common application is in the field of antimicrobial research. For example, in silico studies on compounds structurally similar to this compound have been conducted against enzymes from Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.govsemanticscholar.org These simulations help in identifying potential inhibitors by comparing their binding energies and interaction patterns with those of known drugs. nih.govsemanticscholar.org

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand's structure is typically optimized to its lowest energy conformation. The receptor is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. Software like AutoDock Vina or DockThor is then used to perform the docking calculations, which generate various possible binding poses of the ligand within the receptor's active site, ranked by a scoring function that estimates the binding affinity. nih.gov

The results of a hypothetical molecular docking study for this compound against a putative receptor are presented in Table 1. Such data would typically show the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in forming hydrogen bonds and other interactions.

| Target Receptor | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Other Key Interactions (Residues) |

|---|---|---|---|

| InhA (M. tuberculosis) | -7.8 | TYR158, MET199 | PHE149, PRO193 (Hydrophobic) |

| Cannabinoid Receptor 1 (CB1) | -8.5 | SER383, THR197 | LEU193, VAL196, LEU387 (van der Waals) |

| TGR5 | -9.1 | ASN83, TYR89 | PHE170, TRP174 (π-π stacking) |

This table is a representative example and does not reflect actual experimental data.

Molecular Dynamics (MD) Simulations for Ligand Stability and Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the ligand-receptor complex. kjpupi.id MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.govkjpupi.id

For a compound like this compound, an MD simulation would typically be run for a period of nanoseconds to observe the behavior of the docked complex in a simulated physiological environment. kjpupi.idfrontiersin.org The simulation helps to validate the docking results by assessing whether the predicted binding pose remains stable over time. frontiersin.org

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD plot for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound within the active site. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. frontiersin.org

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and receptor throughout the simulation, providing information on their stability and occupancy. mdpi.com

In studies of related tetrazole derivatives, MD simulations have been crucial in confirming the stability of the ligand within the binding pocket of its target. frontiersin.orgmdpi.com For example, simulations have shown that a ligand can maintain a stable two-point interaction with key residues like Ser-117 and Lys-15 in the transthyretin (TTR) protein. mdpi.com These simulations provide a temporal dimension to the static picture offered by molecular docking, revealing the dynamics of the binding event. kjpupi.id

| Parameter | Simulation Time (ns) | Average Value | Interpretation |

|---|---|---|---|

| Complex RMSD (Å) | 100 | 1.5 ± 0.3 | The complex is stable throughout the simulation. |

| Ligand RMSF (Å) | 100 | 0.8 ± 0.2 | The ligand shows minimal fluctuation, indicating stable binding. |

| Protein RoG (Å) | 100 | 22.5 ± 0.5 | The protein maintains its compact structure. |

| Hydrogen Bond Occupancy (%) with TYR158 | 100 | 85.4 | A persistent and stable hydrogen bond is formed. |

This table is a representative example and does not reflect actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. rsc.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR model is developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). rsc.orgresearchgate.net

For a series of derivatives of this compound, a QSAR study could be conducted to understand which structural features are critical for a specific biological effect, such as antimicrobial or anti-inflammatory activity. researchgate.net For example, a study on related heterocyclic compounds found that their algistatic activity was strongly dependent on hydrophobicity, as described by their octan-1-ol/water partition coefficients (log P). researchgate.net Similarly, a QSAR equation was derived for a series of 5-thiophen-2-yl pyrazole (B372694) derivatives to model their antagonist activity at the cannabinoid-1 (CB1) receptor. rsc.org

The general steps to build a QSAR model include:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of thiophene-tetrazole derivatives might look like this:

log(1/IC50) = 0.75 * logP - 0.23 * MW + 1.54 * HBD + 2.1

Where IC50 is the half-maximal inhibitory concentration, logP is the hydrophobicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors. Such an equation would suggest that higher hydrophobicity and more hydrogen bond donors, coupled with a lower molecular weight, could lead to increased biological activity.

QSPR models are developed using a similar approach but aim to predict physicochemical properties like boiling point, solubility, or metabolic stability. These models are crucial for assessing the drug-likeness of a compound early in the discovery process.

| Descriptor Type | Descriptor Example | Property Modeled |

|---|---|---|

| Hydrophobic | logP | Membrane permeability, protein binding |

| Electronic | HOMO/LUMO energy | Reactivity, electronic interactions |

| Steric/Topological | Molecular Weight (MW) | Size constraints in binding pocket |

| Thermodynamic | ΔG of solvation | Solubility |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Specific interactions with receptor |

This table is a representative example and does not reflect actual experimental data.

Pharmacological and Biological Evaluation of 5 Thiophen 2 Ylmethyl 2h Tetrazole and Its Analogues

In Vitro Biological Activity Screening and Target Identification

Enzyme Inhibition Studies

Derivatives of 5-Thiophen-2-ylmethyl-2H-tetrazole have been investigated for their potential to inhibit various enzymes. For instance, some tetrazole derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are implicated in diabetes. nih.gov The sulfonamide group, when incorporated into related structures, is known to interact with enzyme active sites through hydrogen bonding, potentially leading to inhibition. evitachem.com While direct studies on this compound are not extensively detailed in the provided results, the broader class of thiophene-containing tetrazoles has been a subject of interest. For example, certain tetrazole derivatives have been found to inhibit enzymes involved in the proliferation of cancer cells.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. Thiophene (B33073) derivatives, in general, have demonstrated high affinity for various receptors. Analogues of this compound have been specifically studied for their interaction with adenosine (B11128) receptors (ARs). nih.gov One such derivative, (2R,3S,4R,5R)-2-(2-Ethyl-2H-tetrazol-5-yl)-5-(6-((thiophen-2-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol, was found to be a potent dual-acting agent, functioning as an A1AR agonist and an A3AR antagonist. nih.gov These assays typically involve a competitive binding format where the test compound's ability to displace a radiolabeled ligand from a receptor is measured, allowing for the determination of binding affinity (Ki) or the concentration that inhibits 50% of binding (IC50).

Below is an interactive table summarizing the receptor binding data for an analogue of this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Analogue 4 | hA1AR | 0.45 |

| hA3AR | 0.31 |

Table 1: Receptor binding affinities of a dual-acting adenosine receptor modulator. Data sourced from a study on N6-substituted-5′-C-(ethyltetrazol-2-yl)adenosine derivatives. nih.gov

Cellular Pathway Modulation

The biological effects of a compound are ultimately mediated through the modulation of cellular signaling pathways. Tetrazole derivatives have been reported to influence critical pathways such as the PI3K/AKT/mTOR pathway, which plays a central role in cancer progression. Some tetrazole-containing compounds are also known to activate the NRF2 signaling pathway, which is involved in the cellular response to oxidative stress. mdpi.com For example, olmesartan, a drug containing both imidazole (B134444) and tetrazole rings, exerts antioxidant and anti-inflammatory effects through this pathway. mdpi.com Furthermore, some tetrazole derivatives have been shown to modulate the activity of fatty acid receptors like GPR120. epo.org

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity. While specific HTS campaigns that led to the discovery of this compound are not detailed in the search results, the general principles of HTS are well-established. researchgate.netresearchgate.net These methods often employ automated, miniaturized assays to test thousands of compounds in a short period. For receptor binding, filter-based separation techniques are commonly used to separate receptor-bound ligands from unbound ligands. The synthesis of diverse libraries of tetrazole derivatives is a prerequisite for such screening efforts. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Investigationsmerckmillipore.comrug.nlnih.gov

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of this compound Derivatives for SAR Explorationbenchchem.commerckmillipore.comresearchgate.net

The rational design of new analogues is a cornerstone of SAR studies. This process often involves the synthesis of a series of related compounds with systematic variations in their structure. For thiophene-tetrazole derivatives, this can include modifications to the thiophene ring, the tetrazole ring, or the linker connecting them. mdpi.com The synthesis of these derivatives can be achieved through various chemical reactions, including [3+2] cycloaddition reactions to form the tetrazole ring. For example, the reaction of a nitrile with an azide (B81097) is a common method for tetrazole synthesis. researchgate.netmdpi.com

The synthesis of 1,5-disubstituted tetrazoles can be achieved from 5-substituted 1H-tetrazoles, which are often prepared via 1,3-dipolar cycloaddition reactions. asianpubs.org The subsequent N-arylation can be performed using copper-catalyzed cross-coupling reactions with boronic acids. asianpubs.org

Below is an interactive table outlining a general synthetic approach for creating derivatives for SAR studies.

| Step | Reaction | Reagents | Purpose |

| 1 | Formation of Tetrazole Ring | Nitrile precursor, Sodium Azide (NaN₃) | To create the core tetrazole structure. |

| 2 | N-Alkylation/Arylation | Alkyl halide or Boronic acid | To introduce diverse substituents on the tetrazole ring for SAR exploration. |

| 3 | Modification of Thiophene Ring | Various electrophilic/nucleophilic reagents | To explore the impact of thiophene substitution on activity. |

Table 2: A generalized synthetic strategy for the generation of this compound derivatives for SAR studies.

The investigation into the SAR of tetrazole-quinolone hybrids has shown that the nature of the linker between the tetrazole and other moieties can significantly influence anticancer activity. Specifically, a tetrazole-phenyl linker was found to be favorable, while a thio-linker had a detrimental effect on activity. Furthermore, the electronic properties of substituents on the phenyl ring were found to correlate with activity, with electron-donating groups like methoxy (B1213986) enhancing the cytotoxic effects.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of tetrazole-based compounds are highly sensitive to modifications of their substituents. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles derived from related tetrazole analogues provide significant insights.

Modifications to the lipophilic side chains and polar headgroups of tetrazole-containing ligands can dramatically alter their binding affinity and selectivity. For instance, in a series of Sphingosine 1-Phosphate (S1P) receptor ligands, the introduction of an ortho-trifluoromethyl group to a phenyl ring attached to the core structure enhanced binding affinity. nih.gov Conversely, the bioisosteric replacement of a carboxylic acid headgroup with a tetrazole ring led to a substantial decrease in activity for that specific series, demonstrating that the context of the substitution is critical. nih.gov

Studies on other tetrazole derivatives have shown that increased lipophilicity can enhance antimicrobial efficacy against resistant bacterial strains. In a series of tetrazole-quinolone hybrids, the nature of the linker and substituents on the phenyl ring played a crucial role in determining anticancer activity. A methoxy group, being an electron-donating group, was found to improve activity against several cancer cell lines. The general order of activity for electron-donating groups was identified as: methoxy > hydrogen > methyl > bromo > fluoro.

These findings suggest that modifications to the thiophene ring or the methylene (B1212753) linker of this compound could significantly modulate its biological profile.

Table 1: General Impact of Substituent Modifications on Tetrazole Analogues

| Modification | General Effect on Potency/Selectivity | Reference Compound Class | Citation |

|---|---|---|---|

| Increased Lipophilicity | Enhanced antimicrobial activity | Tetrazole derivatives | |

| Addition of ortho-trifluoromethyl group | Improved binding affinity | S1P1 receptor ligands | nih.gov |

| Substitution of Carboxylic Acid with Tetrazole | Significant loss of activity | S1P1 receptor ligands | nih.gov |

Elucidation of Key Pharmacophoric Features

The pharmacological activity of this compound is largely defined by the key pharmacophoric features of its constituent parts: the tetrazole ring and the thiophene moiety.

The tetrazole ring is a critical pharmacophore in medicinal chemistry, primarily serving as a bioisosteric equivalent of a carboxylic acid group. ontosight.airug.nlresearchgate.net This feature is significant because the tetrazole ring, while having a similar pKa value to a carboxylic acid and being ionized at physiological pH, is approximately ten times more lipophilic than the corresponding carboxylate. rug.nl This increased lipophilicity can enhance the molecule's ability to penetrate biological membranes. rug.nl The tetrazole's ability to delocalize its negative charge over the five-atom ring may also facilitate favorable interactions with biological receptors. rug.nl Its metabolic stability is another key attribute that makes it a desirable feature in drug design. researchgate.net

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Ligand-Protein Interaction Analysis

Molecular docking studies provide valuable insights into how a ligand can bind to a protein's active site. For analogues of this compound, these studies have been instrumental. In a computational study targeting Mycobacterium tuberculosis, a closely related compound, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, was analyzed for its interaction with the InhA and EthR proteins, which are crucial for the bacterium's survival. nih.gov

The analysis revealed that this class of compounds could fit into the binding pockets of these receptor proteins, with the binding affinity influenced by various non-covalent interactions. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand's aromatic rings (thiophene and phenyl) and the amino acid residues of the protein. core.ac.uk The tetrazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-protein complex. core.ac.uk The specific binding mode and affinity determine the compound's inhibitory potential against its target. nih.gov

Table 2: Example of Ligand-Protein Interaction Analysis for a Tetrazole Analogue

| Target Protein | Ligand | Key Interactions | Analysis Method | Citation |

|---|---|---|---|---|

| InhA (M. tuberculosis) | 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole | Hydrogen bonding, Hydrophobic interactions | Molecular Docking (Autodock Vina) | nih.gov |

Downstream Signaling Pathway Elucidation

The interaction of a ligand with its protein target initiates a cascade of intracellular events known as downstream signaling pathways. The specific pathway modulated by this compound would depend on its specific biological target. Tetrazole-containing compounds are known to interact with a variety of targets and, consequently, a range of signaling pathways.

For example, many tetrazole-containing drugs, such as Valsartan, are angiotensin II receptor blockers (ARBs). mdpi.com These drugs antagonize the AT1 receptor, which prevents the signaling cascade that leads to vasoconstriction and other effects. The signaling of angiotensin receptors can involve G-proteins and subsequent activation or inhibition of downstream kinase and phosphatase pathways. nih.gov

Other tetrazole derivatives have been investigated as Janus kinase (JAK) inhibitors. google.com JAKs are critical components of cytokine signaling, which regulate inflammation and immunity. Inhibition of a JAK by a compound would block the phosphorylation of STAT proteins (Signal Transducer and Activator of Transcription), thereby interrupting the JAK/STAT signaling pathway and preventing the expression of inflammatory genes. google.com Given the structural similarities, it is plausible that this compound or its analogues could modulate such kinase-driven pathways, depending on the specific target protein they bind to.

In Vivo Efficacy and Pharmacokinetic Studies in Relevant Pre-Clinical Animal Models (Excluding Human Clinical Data)

Pre-clinical animal models are essential for evaluating the efficacy and pharmacokinetic profile of a potential drug candidate before any consideration for human trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

The ADME profile of a compound determines its bioavailability, duration of action, and potential for accumulation in tissues. The tetrazole moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, particularly metabolic stability. researchgate.net

ADME studies for tetrazole-based compounds like Valsartan derivatives have also been performed, typically assessing parameters like absorption rates, plasma concentrations, and metabolic pathways in animal models such as rats. mdpi.com These studies are fundamental to understanding how the compound behaves in a living system and to establishing a link between its in vitro activity and in vivo efficacy.

Efficacy Assessment in Disease-Specific Animal Models

The therapeutic efficacy of thiophene-tetrazole analogues has been investigated in animal models for diabetes, cancer, inflammation, and depression, revealing promising activity.

Antidiabetic Activity

Analogues of this compound have shown notable potential in the management of diabetes and its complications in rodent models. One significant analogue, [5-(3-thienyl)tetrazol-1-yl]acetic acid, was evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govmdpi.com This compound effectively addressed diabetic neuropathy, a common complication of diabetes, by reducing the accumulation of sorbitol in the sciatic nerve. nih.govmdpi.com Another analogue, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide, demonstrated significant hypoglycemic effects in a rat model of diabetes mellitus, leading to a marked decrease in plasma glucose levels after administration. nih.govmdpi.com Furthermore, other classes of tetrazole derivatives have been shown to improve oral glucose tolerance in sucrose-loaded rat models, indicating their potential to manage hyperglycemia. nih.govmdpi.com

Table 1: Efficacy of Thiophene-Tetrazole Analogues in Animal Models of Diabetes

| Compound/Analogue | Animal Model | Disease/Condition | Key Efficacy Finding | Reference(s) |

|---|---|---|---|---|

| [5-(3-thienyl)tetrazol-1-yl]acetic acid | STZ-induced diabetic rats | Diabetic Neuropathy | Dose-dependently decreased sorbitol content in the sciatic nerve (ED₅₀ = 8.8 mg/kg/day). | nih.govmdpi.com |

| 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide | Diabetes mellitus rat model | Hyperglycemia | Significantly decreased plasma glucose levels. | nih.govmdpi.com |

Anticancer Activity

The in vivo anticancer potential of tetrazole analogues has been successfully demonstrated. A study focusing on 1,5-diaryl substituted tetrazoles, which are rigid analogues of the natural antimitotic agent Combretastatin A-4, identified a potent compound, 1-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole. nih.gov This compound significantly inhibited the proliferation of human colon adenocarcinoma HT-29 cells. When evaluated in a nude mouse model, it markedly reduced the growth of HT-29 xenografts, highlighting its promise as a clinical candidate. nih.gov The mechanism is believed to involve the inhibition of tubulin polymerization, a critical process for cell division in cancer cells. nih.gov

Anti-inflammatory and Antidepressant Activity

The therapeutic breadth of thiophene-tetrazole analogues extends to inflammatory conditions and neurological disorders. A series of 5-aryl-4,5-dyhidrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which combine the thiophene and tetrazole structures, were assessed for antidepressant effects in mice using the forced swim test and tail suspension test. mdpi.com The analogue 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine emerged as the most potent compound, producing significant antidepressant-like activity without causing central nervous system excitation, which can lead to false-positive results. mdpi.com